N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine
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Overview
Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine is an organic compound that belongs to the class of amines It features a cycloheptyl group attached to a nitrogen atom, which is also bonded to a [(1-methyl-1H-pyrrol-2-yl)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine typically involves the reaction of cycloheptylamine with a suitable pyrrole derivative. One common method is the alkylation of cycloheptylamine with 1-methyl-2-pyrrolecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines or other reduced products.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving amine receptors and enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the context of the study.
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrole: A simpler analog with a similar pyrrole structure.
Cycloheptylamine: A compound with a similar cycloheptyl group but lacking the pyrrole moiety.
N-cycloheptyl-N-methylamine: A related compound with a similar amine structure but different substituents.
Uniqueness
N-((1-methyl-1H-pyrrol-2-yl)methyl)cycloheptanamine is unique due to its combination of a cycloheptyl group and a pyrrole moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H22N2 |
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Molecular Weight |
206.33 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]cycloheptanamine |
InChI |
InChI=1S/C13H22N2/c1-15-10-6-9-13(15)11-14-12-7-4-2-3-5-8-12/h6,9-10,12,14H,2-5,7-8,11H2,1H3 |
InChI Key |
VATCCGTZOOBIFI-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CNC2CCCCCC2 |
Canonical SMILES |
CN1C=CC=C1CNC2CCCCCC2 |
Origin of Product |
United States |
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